N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4O3S/c1-24(17-16(19(20,21)22)6-3-9-23-17)15-5-4-10-25(13-15)18(27)14-7-11-26(12-8-14)30(2,28)29/h3,6,9,14-15H,4-5,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZAYYKKXJKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyridine Scaffolds
a. N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridin-3-amine (C₂₃H₂₀F₆N₄)
- Key Differences : Lacks the methanesulfonyl group and bis-piperidine linkage. Instead, it has a simpler piperidine-pyridine amine structure with dual trifluoromethyl groups.
- Implications : Reduced steric hindrance may enhance binding to flat aromatic pockets, but the absence of the methanesulfonyl group could decrease solubility and metabolic resistance compared to the target compound .
b. N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine
- Key Differences : A minimalist analogue with a single piperidine ring and trifluoromethylphenyl group.
- Implications: Limited pharmacokinetic robustness due to fewer functional groups, making it less suitable for targets requiring multi-domain interactions .
Cyclopentyl-Piperazine Derivatives (European Patent EP 1,763,351 B9)
a. N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Key Differences : Incorporates a cyclopentyl-piperazine core instead of bis-piperidine. The trifluoromethyl group is attached to a phenyl ring on the piperazine.
- Implications : The rigid cyclopentyl scaffold may confer selectivity for conformational-sensitive targets (e.g., G-protein-coupled receptors), whereas the target compound’s flexible bis-piperidine structure could favor kinases or proteases .
Pyrimidine and Thiophene Derivatives
a. 2-(5-Chloro-2-Fluorophenyl)-N-(3-Methylpyridin-4-yl)-5-(Thiophen-3-yl)pyrimidin-4-amine
Physicochemical and Pharmacokinetic Comparison
- Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to analogues with purely hydrophobic substituents.
- Metabolic Stability : Trifluoromethyl groups in all compounds resist oxidative metabolism, but the target’s bis-piperidine scaffold may reduce hepatic clearance rates .
Preparation Methods
Synthesis of 1-Methanesulfonylpiperidine-4-carbonyl Chloride
The methanesulfonylpiperidine intermediate is synthesized via sulfonylation of piperidine-4-carboxylic acid. Methanesulfonyl chloride reacts with the secondary amine of piperidine-4-carboxylic acid in dichloromethane at 0–5°C, followed by activation to the acid chloride using thionyl chloride (SOCl₂).
Key Data:
-
Yield: 82–85% after recrystallization (ethanol/water)
-
Purity: >99% (HPLC, C18 column, 0.1% TFA in acetonitrile/water)
Preparation of N-Methylpiperidin-3-amine
Reductive Amination of Piperidin-3-one
Piperidin-3-one undergoes reductive amination with methylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).
Optimization Insights:
-
Excess methylamine (2.5 eq.) improves yield to 78%.
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) as an alternative reductant achieves 74% yield but requires anhydrous conditions.
Assembly of the Piperidine-Piperidine Core
Amide Coupling
The methanesulfonylpiperidine-4-carbonyl chloride reacts with N-methylpiperidin-3-amine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base (Scheme 1).
Reaction Conditions:
-
Temperature: 0°C to room temperature (18–22°C)
-
Yield: 89% after silica gel chromatography (hexane/ethyl acetate 3:1)
Introduction of the 3-(Trifluoromethyl)pyridin-2-amine Group
Buchwald-Hartwig Amination
The final coupling employs a palladium-catalyzed amination between 2-bromo-3-(trifluoromethyl)pyridine and the piperidine-piperidine intermediate. Using BrettPhos Pd G3 precatalyst and cesium carbonate (Cs₂CO₃) in toluene at 110°C achieves selective amination.
Catalyst Comparison:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| BrettPhos Pd G3 | 76 | 98 |
| XantPhos Pd | 63 | 95 |
| DavePhos Pd | 68 | 96 |
Scalability and Industrial Considerations
Continuous Flow Synthesis
A patent (US8697876B2) highlights the use of continuous flow reactors for analogous piperidine-carbonyl intermediates, reducing reaction times from 12 hours (batch) to 2 hours with >90% conversion.
Purification Techniques
-
Crystallization: Target compound isolated via anti-solvent crystallization (water added to ethanol solution).
-
Chromatography: Preparative HPLC (C18, acetonitrile/water + 0.1% formic acid) for analytical-grade material.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.82 (d, J = 7.8 Hz, 1H, pyridine-H), 3.90–3.60 (m, 4H, piperidine-H), 3.12 (s, 3H, SO₂CH₃), 2.95 (s, 3H, NCH₃).
-
HRMS (ESI): m/z calc. for C₂₀H₂₈F₃N₄O₃S [M+H]⁺: 485.1789; found: 485.1792.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group necessitates low-temperature coupling (≤40°C) to prevent decomposition. Anhydrous conditions and degassed solvents minimize side reactions.
Diastereomer Formation
Chiral centers in the piperidine rings may lead to diastereomers. Chiral HPLC (Chiralpak IC column, heptane/ethanol 70:30) resolves enantiomers with >99% ee.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use Pd(dppf)Cl₂ or CuI for efficient coupling .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature Control : Maintain 35–80°C to balance reactivity and side-product formation .
- Purification : Chromatography (silica gel, gradient elution) or recrystallization improves purity .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen bonding .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. Ki) .
- Compound Purity : Impurities >95% via HPLC are critical; residual solvents (DMSO) can artifactually inhibit targets .
- Solubility Issues : Use co-solvents (e.g., cyclodextrins) to maintain bioavailability in aqueous buffers .
Q. Resolution Strategies :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cell-based viability tests .
- Dose-Response Curves : Perform 8–12-point dilutions to confirm potency trends .
- Structural Confirmation : Re-characterize batches after storage to rule out degradation .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Model interactions with residues in ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) Simulations : Simulate 50–100 ns trajectories to assess binding stability (RMSD <2 Å) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to guide SAR .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the trifluoromethyl group) .
Q. Validation :
- Compare computational Ki values with experimental SPR (Surface Plasmon Resonance) data .
- Use cryo-EM or co-crystallization to resolve binding poses .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
Key Modifications :
- Piperidine Ring : Replace methanesulfonyl with acetyl or tert-butyl carbamate to probe steric effects .
- Trifluoromethyl Pyridine : Substitute with cyano or chloro groups to assess electronic impacts on potency .
- Linker Optimization : Test alkyl vs. polyethylene glycol (PEG) spacers for flexibility .
Q. Experimental Workflow :
Synthesize Analog Library : 10–20 derivatives using parallel synthesis .
High-Throughput Screening : Test against target panels (e.g., kinase inhibitors) .
ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .
In Vivo Validation : Prioritize analogs with >10x selectivity over hERG channels .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to detect oxidative (e.g., piperidine N-oxidation) or hydrolytic degradation .
- Structural Hardening : Introduce deuterium at labile C-H sites or fluorination to block cytochrome P450 metabolism .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
